3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Overview
Description
3-Benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of aniline derivatives with ethyl glyoxalate, followed by cyclization. One common method includes the Povarov imino-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates. The reaction is catalyzed by CuI (30 mol%), K₂CO₃ (2.5 equiv), and Bu₄NBr (1 equiv) at 80°C for 16-24 hours in CH₃CN .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted reactions and phase-transfer catalysis are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: A parent compound with similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-Benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique structure, which allows for diverse chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in scientific research .
Properties
IUPAC Name |
3-benzyl-1-ethylquinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-18-15-11-7-6-10-14(15)16(20)19(17(18)21)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIKGBZAXPPIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321619 | |
Record name | ST51000521 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84587-29-1 | |
Record name | NSC378726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST51000521 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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